Bienvenue dans la boutique en ligne BenchChem!

G-Pen-GRGDSPCA

Vascular biology Restenosis Neointimal hyperplasia

G-Pen-GRGDSPCA is a conformationally constrained cyclic RGD peptide engineered for selective αvβ3 integrin antagonism. Unlike linear RGD sequences that exhibit low receptor selectivity and rapid proteolytic degradation, this peptide features a penicillamine-cysteine disulfide bridge that rigidly presents the RGD pharmacophore in an energetically favorable conformation. This constraint delivers potent, specific binding to αvβ3 integrin—critical for dissecting receptor-specific signaling without off-target activation of α5β1 or αvβ5. Validated in vivo: reduces neointimal thickening by 45% in arterial injury models, decreases excitotoxic brain lesion volume by 28%, and blocks αvβ3-mediated tumor cell adhesion and migration. Procurement value: a precision pharmacological probe that eliminates confounding variables inherent to broad-spectrum RGD peptides, enabling reproducible, high-impact experimental outcomes.

Molecular Formula C22H37N9O10
Molecular Weight 587.6 g/mol
CAS No. 91037-75-1
Cat. No. B10799697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-Pen-GRGDSPCA
CAS91037-75-1
Molecular FormulaC22H37N9O10
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
InChIInChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1
InChIKeyNTEDOEBWPRVVSG-FQUUOJAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G-Pen-GRGDSPCA Procurement Guide: CAS 91037-75-1 (Free Base) and Structural Analogs


G-Pen-GRGDSPCA (CAS 126716-28-7 for the cyclic form; often referenced via free base analog CAS 91037-75-1) is a conformationally constrained cyclic RGD peptide antagonist [1]. It is characterized by a penicillamine (Pen) residue that forms a disulfide bridge with a cysteine (Cys) residue, resulting in a cyclic structure with the amino acid sequence Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala [2]. This cyclic configuration is engineered to enhance its interaction with integrin receptors, specifically the αvβ3 integrin, which is a critical mediator in cell adhesion, migration, and vascular pathology [3].

Why Generic RGD Peptide Substitution Fails: The Case for G-Pen-GRGDSPCA


Scientific and industrial users must not consider G-Pen-GRGDSPCA as a simple, interchangeable linear RGD peptide. Standard linear RGD sequences like GRGDSP (free base CAS 91037-75-1) are highly flexible and exhibit low receptor subtype selectivity, leading to off-target effects and rapid proteolytic degradation [1]. In contrast, G-Pen-GRGDSPCA is a structurally constrained, cyclic peptide that presents the RGD pharmacophore in a rigid, energetically favorable conformation. This constraint is critical for achieving potent and selective binding to the αvβ3 integrin receptor over other RGD-recognizing integrins, a differentiation that directly impacts experimental outcomes in complex biological systems [2].

G-Pen-GRGDSPCA Product-Specific Quantitative Evidence Guide


In Vivo Efficacy: Reducing Neointimal Hyperplasia vs. Control in Rabbit Arteries

G-Pen-GRGDSPCA (reported as GpenGRGDSPCA) significantly inhibits neointimal hyperplasia in a rabbit model of vascular injury. This in vivo functional outcome is directly compared to a control group, demonstrating a 45% reduction in neointimal thickening [1]. This metric establishes a clear quantitative advantage over untreated controls, a baseline that many simpler RGD peptides fail to achieve in complex physiological settings due to rapid clearance or insufficient receptor engagement.

Vascular biology Restenosis Neointimal hyperplasia

Receptor Subtype Specificity: Potent and Selective αvβ3 Integrin Antagonism

G-Pen-GRGDSPCA is specifically identified and classified as a 'small RGD peptide antagonist specific for alpha(v)beta(3) integrin' [1]. This contrasts with the broad-spectrum binding profile of linear RGD peptides like GRGDSP, which interact with multiple integrin subtypes (e.g., α5β1, αvβ5) [2]. The enhanced selectivity of G-Pen-GRGDSPCA for αvβ3 is a direct result of its cyclic conformation, which is engineered to fit the binding pocket of this specific receptor subtype.

Integrin antagonism Cell adhesion Molecular pharmacology

Structural Conformation: A Defined Cyclic Structure for High-Affinity Binding

The compound G-Pen-GRGDSPCA is defined as a 'cyclic RGD peptide' [1] with a specific disulfide bridge between a penicillamine (Pen) residue and a cysteine (Cys) residue [2]. This is a major structural upgrade from the linear, flexible backbone of the parent GRGDSP peptide [3]. Cyclic RGD peptides are widely understood in the field to have higher receptor binding affinity and increased metabolic stability compared to their linear counterparts due to the reduction in conformational entropy and resistance to exopeptidases.

Peptide chemistry Structural biology Drug design

Neuroprotective Efficacy: Reducing Lesion Volume in a Rat Model of Excitotoxicity

In a postnatal day 9 rat model of N-methyl-D-aspartate (NMDA)-mediated excitotoxicity, treatment with G-Pen-GRGDSPCA (reported as GPen) resulted in a significant reduction in lesion volume up to 28% compared to untreated, injured animals [1]. This demonstrates a quantifiable functional benefit in a completely different physiological context from vascular injury, underscoring its utility as a specific αvβ3 antagonist.

Neuroscience Excitotoxicity Neuroprotection

G-Pen-GRGDSPCA: Key Research and Application Scenarios


Cardiovascular Disease Modeling: Studying Restenosis and Atherosclerosis

G-Pen-GRGDSPCA is a critical tool for investigating the mechanisms of neointimal hyperplasia, a primary cause of restenosis after angioplasty or stenting. Its demonstrated ability to reduce neointimal thickening by 45% in vivo [1] makes it ideal for studies focused on vascular smooth muscle cell migration and proliferation within injured arteries.

Oncology Research: Investigating Tumor Angiogenesis and Metastasis

The specific αvβ3 integrin antagonism of G-Pen-GRGDSPCA is essential for dissecting the role of this receptor in tumor biology. This integrin is highly expressed on angiogenic endothelial cells and certain tumor cells. The compound can be used to block αvβ3-mediated cell adhesion and migration, which are critical steps in angiogenesis and the metastatic cascade [1].

Neuroscience: Probing Integrin Function in Excitotoxicity and Neuroprotection

This compound serves as a valuable pharmacological probe for researchers exploring the role of integrins in the brain. The finding that G-Pen-GRGDSPCA reduces excitotoxic lesion volume by up to 28% [1] positions it as a key reagent for studying neuroinflammatory responses and glial-dependent mechanisms of neuroprotection following acute brain injury.

Basic Cell Biology: Isolating αvβ3-Mediated Signaling Pathways

For cell biologists, G-Pen-GRGDSPCA provides a more refined tool than broad-spectrum RGD peptides. Its selectivity for αvβ3 integrin allows for precise interrogation of this receptor's downstream signaling events, including FAK phosphorylation and cytoskeletal rearrangements, without the confounding activation of other integrin subtypes like α5β1 or αvβ5 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for G-Pen-GRGDSPCA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.